2-Aminocyclohexane-1-carboxylic acid hydrochloride
CAS No.: 1384430-90-3
Cat. No.: VC13452441
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384430-90-3 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 2-aminocyclohexane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
| Standard InChI Key | QNIOBHOEZYKCJV-UHFFFAOYSA-N |
| SMILES | C1CCC(C(C1)C(=O)O)N.Cl |
| Canonical SMILES | C1CCC(C(C1)C(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring with cis-configured amino (-NH₂) and carboxylic acid (-COOH) groups at positions 1 and 2, respectively . The hydrochloride salt enhances solubility in polar solvents like water and methanol. Key structural attributes include:
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Molecular Formula: C₇H₁₄ClNO₂
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Stereochemistry: The cis configuration is critical for its role in peptide mimetics and enzyme inhibition .
Spectral Characteristics
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NMR: Protons adjacent to the amino and carboxyl groups resonate at δ 1.2–3.6 ppm (cyclohexane backbone) and δ 12.2 ppm (carboxylic acid) .
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IR: Stretching vibrations at 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O), and 2500 cm⁻¹ (HCl) .
Synthesis Methodologies
Enzymatic Resolution
Racemic mixtures of 2-aminocyclohexane-1-carboxylic acid are resolved using Candida antarctica lipase B, which selectively hydrolyzes esters of the undesired enantiomer . This method yields ≥98% enantiomeric excess (ee) for the cis isomer .
Cyanide-Mediated Cyclization
US5959141A discloses a method where ketone intermediates undergo cyclo-dehydration with NaCN in anhydrous isopropanol, forming the cyclized product. Yields range from 60–75% .
Table 1: Comparison of Synthetic Routes
| Method | Catalyst/Solvent | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Hydrogenation | Pd/C, MeOH | 85–90 | High (cis) | |
| Enzymatic Resolution | Lipase B, H₂O | 70–80 | >98% ee | |
| Cyanide Cyclization | NaCN, i-PrOH | 60–75 | Moderate |
Applications in Pharmaceutical Chemistry
JNK Pathway Inhibitors
The hydrochloride salt serves as an intermediate in synthesizing (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride, a JNK inhibitor for treating fibrotic disorders . Its rigid structure enhances binding affinity to kinase domains .
Peptide Mimetics
Incorporating cis-2-aminocyclohexane-1-carboxylic acid into peptides stabilizes β-turn conformations, mimicking natural amino acids like serine and threonine . This property is exploited in antimicrobial peptide design .
Enzyme Inhibition
The compound inhibits heme oxygenase-1 and nitric oxide synthase, making it a candidate for neurodegenerative disease research .
Analytical Characterization
HPLC Methods
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Column: C18 (4.6 × 150 mm, 3.5 μm)
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Mobile Phase: 0.1% TFA in H₂O/MeCN (95:5 → 50:50 over 20 min)
Chiral NMR Analysis
(18-Crown-6)-2,3,11,12-tetracarboxylic acid resolves enantiomers via hydrogen bonding, with Δδ ≈ 0.05–0.12 ppm for diastereotopic protons .
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